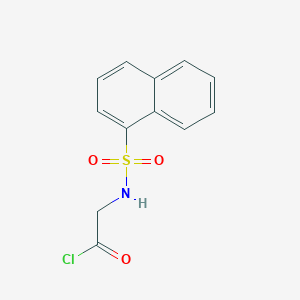![molecular formula C6H12Cl2O3 B14352721 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol CAS No. 91324-70-8](/img/structure/B14352721.png)
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol is an organic compound with the molecular formula C6H12Cl2O3 It is a derivative of propane-1,2-diol, where two chlorine atoms are attached to the second carbon of the propyl group, and an ether linkage connects the propyl group to another propane-1,2-diol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol typically involves the reaction of 1,3-dichloropropane with propane-1,2-diol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propane-1,2-diol attacks the carbon atom bonded to the chlorine atoms in 1,3-dichloropropane, resulting in the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically carried out in a solvent like dimethyl sulfoxide or tetrahydrofuran to enhance the solubility of the reactants and improve the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the chlorine atoms and form a simpler diol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of substituted derivatives like 3-[(1,3-dihydroxypropan-2-yl)oxy]propane-1,2-diol.
Aplicaciones Científicas De Investigación
3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pathways involved may include disruption of cellular processes or induction of oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloropropane: A precursor in the synthesis of 3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol.
Propane-1,2-diol: The parent compound from which this compound is derived.
3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol: A potential product of substitution reactions involving this compound.
Uniqueness
This compound is unique due to its dual functionality, possessing both ether and diol groups, which allows it to participate in a wide range of chemical reactions. Its dichlorinated propyl group also provides distinct reactivity compared to similar compounds.
Propiedades
Número CAS |
91324-70-8 |
|---|---|
Fórmula molecular |
C6H12Cl2O3 |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
3-(1,3-dichloropropan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H12Cl2O3/c7-1-6(2-8)11-4-5(10)3-9/h5-6,9-10H,1-4H2 |
Clave InChI |
POYDHVUEMVIJIA-UHFFFAOYSA-N |
SMILES canónico |
C(C(COC(CCl)CCl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
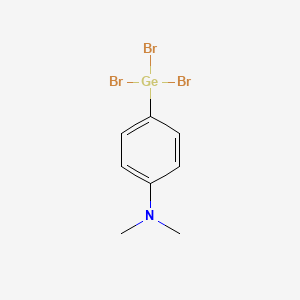
![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14352643.png)
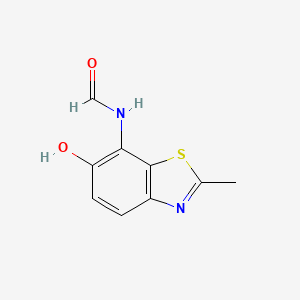
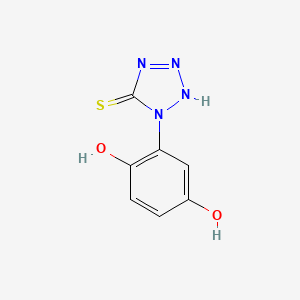

![5-Methyl-4-[(2-methyloxolan-3-yl)disulfanyl]-2,3-dihydrofuran](/img/structure/B14352657.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
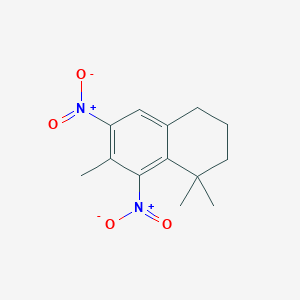

![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
